

"7-Nitro-1H-indazol-6-OL" discovery and historical context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Nitro-1H-indazol-6-OL

Cat. No.: B15201773

[Get Quote](#)

An In-depth Technical Guide to 7-Nitro-1H-indazole

Note to the reader: The initial request specified "7-Nitro-1H-indazol-6-ol". However, an extensive search of the scientific literature and chemical databases yielded no information on this specific compound. It is highly probable that this was a typographical error and the intended compound of interest is the well-researched and structurally similar 7-Nitro-1H-indazole. This guide will, therefore, focus on the discovery, historical context, and technical details of 7-Nitro-1H-indazole.

Abstract

7-Nitro-1H-indazole is a heterocyclic organic compound that has garnered significant attention in the fields of pharmacology and neuroscience.^{[1][2]} It is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.^[2] This inhibitory action has made 7-Nitro-1H-indazole a valuable tool for studying the physiological and pathological roles of NO in the nervous system. This document provides a comprehensive overview of the discovery, historical context, key experimental data, and methodologies related to 7-Nitro-1H-indazole.

Discovery and Historical Context

The study of nitro-substituted indazoles dates back to at least the mid-20th century, with early research focusing on their synthesis and chemical reactivity.^[3] While the exact first synthesis of 7-Nitro-1H-indazole is not prominently documented as a singular discovery, its significance emerged with the growing understanding of the role of nitric oxide as a neurotransmitter.

In the late 1980s and early 1990s, the identification of nitric oxide as a key signaling molecule in the cardiovascular and nervous systems spurred the search for selective inhibitors of the different isoforms of nitric oxide synthase (NOS). 7-Nitro-1H-indazole emerged from these efforts as a selective inhibitor of the neuronal isoform (nNOS or NOS-I) over the endothelial (eNOS or NOS-III) and inducible (iNOS or NOS-II) isoforms.^[2] This selectivity has been crucial for elucidating the specific functions of nNOS in various physiological and pathological processes, including neurotransmission, synaptic plasticity, and neurotoxicity.^[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Nitro-1H-indazole is presented in the table below.

Property	Value
IUPAC Name	7-nitro-1H-indazole
Molecular Formula	C ₇ H ₅ N ₃ O ₂
Molecular Weight	163.13 g/mol
CAS Number	2942-42-9
Appearance	Yellow powder
Melting Point	208-210 °C
Solubility	Insoluble in water
pKa	11.08 ± 0.40 (Predicted)

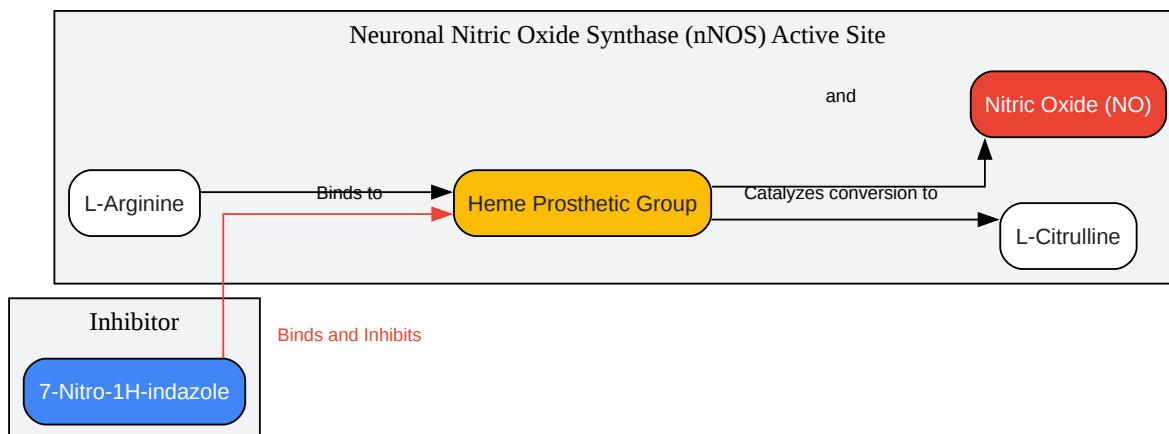
Synthesis

The synthesis of 7-Nitro-1H-indazole can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriately substituted o-toluidine derivative.

One general method involves the diazotization of 2-methyl-6-nitroaniline followed by intramolecular cyclization.

A variety of substituted indazoles can be prepared by the reaction of the corresponding 2-methylacetanilide with sodium nitrite in the presence of an alkanoic acid and a dehydrating agent at elevated temperatures.

Biological Activity and Mechanism of Action

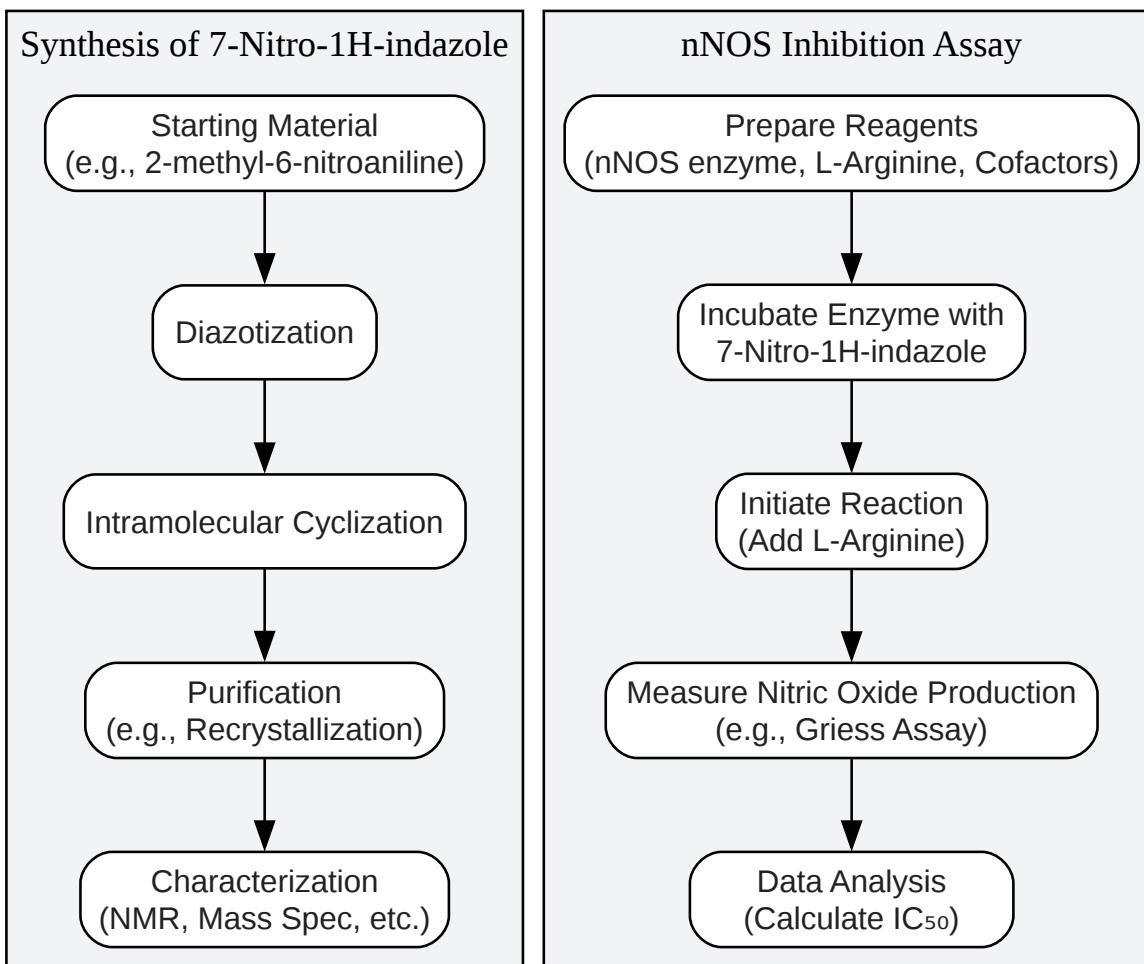

7-Nitro-1H-indazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). [2] Its mechanism of action involves binding to the heme prosthetic group within the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

The inhibitory activity of 7-Nitro-1H-indazole against different NOS isoforms is summarized in the table below.

NOS Isoform	IC ₅₀ (μM)
Neuronal NOS (nNOS)	~0.47
Inducible NOS (iNOS)	~27
Endothelial NOS (eNOS)	~48

Note: IC₅₀ values can vary depending on the experimental conditions.

The selective inhibition of nNOS by 7-Nitro-1H-indazole has been instrumental in studying the role of nitric oxide in various neurological processes.



[Click to download full resolution via product page](#)

Mechanism of nNOS inhibition by 7-Nitro-1H-indazole.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 7-Nitro-1H-indazole can be found in the scientific literature. Below is a generalized workflow for a typical synthesis and *in vitro* enzyme inhibition assay.

[Click to download full resolution via product page](#)

Generalized experimental workflow.

A representative synthetic procedure is as follows:

- **Diazotization:** 2-methyl-6-nitroaniline is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
- **Cyclization:** The resulting diazonium salt solution is then heated, leading to intramolecular cyclization to form 7-Nitro-1H-indazole.
- **Purification:** The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.

- Characterization: The identity and purity of the synthesized 7-Nitro-1H-indazole are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research

The selective nNOS inhibitory properties of 7-Nitro-1H-indazole have made it a valuable research tool in several areas:

- Neuroscience: To investigate the role of nitric oxide in neurotransmission, long-term potentiation, and excitotoxicity.
- Drug Development: As a lead compound for the design of more potent and selective nNOS inhibitors for the potential treatment of neurodegenerative diseases, stroke, and migraine.
- Physiology: To study the physiological functions of nNOS in various organ systems.

Conclusion

7-Nitro-1H-indazole is a cornerstone pharmacological tool for the study of neuronal nitric oxide synthase. Its discovery and development have significantly advanced our understanding of the multifaceted roles of nitric oxide in the nervous system. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. ["7-Nitro-1H-indazol-6-OL" discovery and historical context]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15201773#7-nitro-1h-indazol-6-ol-discovery-and-historical-context>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com